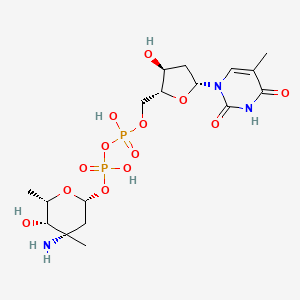
quinolin-4(1H)-one-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-4(1H)-one-3-olate is conjugate base of 3-hydroxyquinolin-4(1H)-one arising from deprotonation of the 3-hydroxy group; major species at pH 7.3. It is a conjugate base of a 3-hydroxyquinolin-4(1H)-one.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Microwave-Assisted Synthesis : Quinolin-4(1H)-one derivatives, including 4-arylquinolin-2(1H)-ones, are synthesized using palladium-catalyzed Suzuki and Heck reactions. This process involves controlled microwave-assisted organic synthesis, indicating a methodological innovation in the synthesis of these compounds (Glasnov, Stadlbauer, & Kappe, 2005).
Copper-Catalyzed Aza-Michael Addition : A one-pot synthesis method for 3-carbonyl-quinolin-4(1H)-ones has been developed, employing Cu-catalyzed aza-Michael addition. This approach yields a range of quinolin-4(1H)-ones with good to excellent efficiency (Kang, Park, Kim, Song, & Lee, 2018).
Rhodium(III)-Catalyzed Redox-Neutral Annulation : The formation of quinolin-4(1H)-one scaffolds through Rh(III)-catalyzed [3+3] cyclization showcases an atom-economical process, important for the construction of heterocyclic compounds in pharmaceutical chemistry (Liu, Li, Dai, Gao, Chen, Zhou, & Liu, 2020).
Iridium-Catalyzed Carbonylative Synthesis : The synthesis of halogen-containing quinolin-2(1H)-ones via iridium-catalyzed carbonylative annulation, highlights a novel approach to functionalize these compounds (Zhu, Li, Wang, & Wu, 2016).
Biological and Medicinal Applications
Antiplasmodial Activity : Quinolin-4(1H)-imines, derived from quinolin-4(1H)-ones, demonstrate significant antiplasmodial activity, particularly against the liver stage of malaria. This highlights their potential as new chemotypes for malaria treatment (Rodrigues, da Cruz, Lafuente-Monasterio, Gonçalves, Ressurreição, Sitoe, Bronze, Gut, Schneider, Mota, Rosenthal, Prudêncio, Gamo, Lopes, & Moreira, 2013).
Catalytic Activity in Alkane Oxidations : Vanadium complexes with quinolin-8-olate derivatives exhibit high catalytic activity in alkane oxidations, suggesting potential industrial applications (Gryca, Czerwińska, Machura, Chrobok, Shul’pina, Kuznetsov, Nesterov, Kozlov, Pombeiro, Varyan, & Shul’pin, 2018).
Anticancer Activity : Novel synthetic analogues of quinolin-4(1H)-one demonstrate significant anticancer activity, particularly against breast cancer, underscoring their therapeutic potential (Wang, Rayburn, Velu, Nadkarni, Murugesan, & Zhang, 2009).
Antimicrobial Activities : Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases show promising antimicrobial activities, particularly against fungi, indicating their potential use in antimicrobial therapies (Creaven, Duff, Egan, Kavanagh, Rosair, Thangella, & Walsh, 2010).
Propiedades
Nombre del producto |
quinolin-4(1H)-one-3-olate |
|---|---|
Fórmula molecular |
C9H6NO2- |
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1 |
Clave InChI |
BHTNYVRPYQQOMJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CN2)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



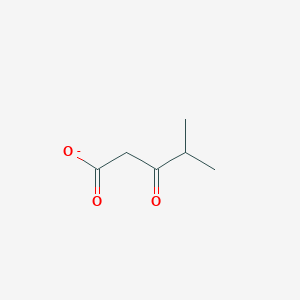


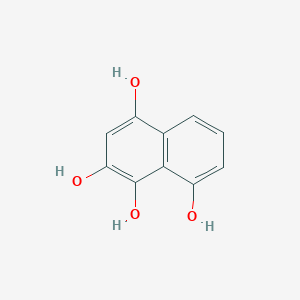

![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

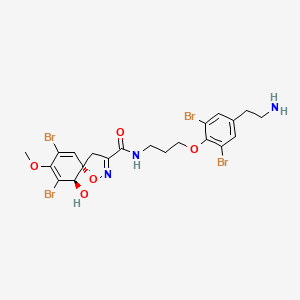

![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)

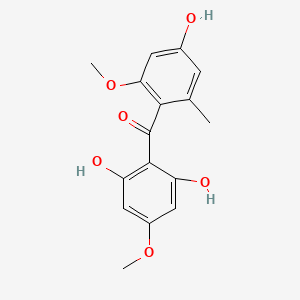
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
